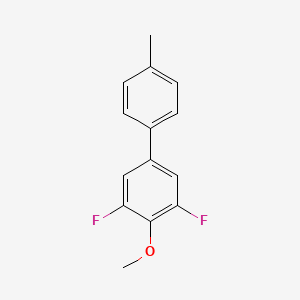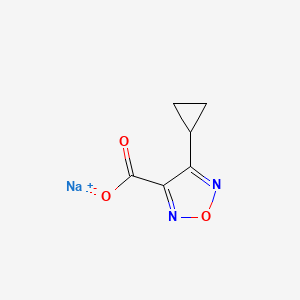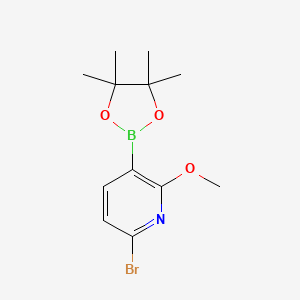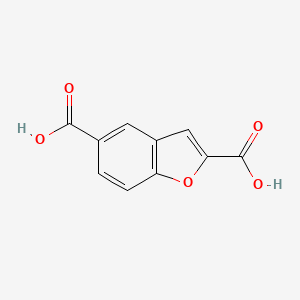
Neopentyl 3,5-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopentyl 3,5-dichlorobenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a neopentyl group attached to a 3,5-dichlorobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neopentyl 3,5-dichlorobenzenesulfonate typically involves the reaction of neopentyl alcohol with 3,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Neopentyl 3,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.
Oxidation: Oxidative cleavage of the sulfonate ester can yield 3,5-dichlorobenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of neopentyl-substituted derivatives.
Reduction: Formation of neopentyl 3,5-dichlorobenzenesulfonamide or 3,5-dichlorobenzenesulfonic acid.
Oxidation: Formation of 3,5-dichlorobenzenesulfonic acid.
Scientific Research Applications
Neopentyl 3,5-dichlorobenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for alcohols and amines due to its stability and ease of removal.
Materials Science: Employed in the synthesis of sulfonated polyphenylene block copolymers, which are used in proton exchange membranes for fuel cells.
Biological Studies: Investigated for its potential as a precursor in the synthesis of bioactive molecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of neopentyl 3,5-dichlorobenzenesulfonate primarily involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the sulfonate group is displaced by nucleophiles to form new carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Neopentyl 3,5-dichlorobenzenesulfonate can be compared with other sulfonate esters, such as:
- Methyl 3,5-dichlorobenzenesulfonate
- Ethyl 3,5-dichlorobenzenesulfonate
- Isopropyl 3,5-dichlorobenzenesulfonate
Uniqueness:
- Steric Hindrance: The neopentyl group provides significant steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
- Stability: The neopentyl group enhances the thermal and chemical stability of the compound compared to smaller alkyl groups.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C11H14Cl2O3S |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2,2-dimethylpropyl 3,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C11H14Cl2O3S/c1-11(2,3)7-16-17(14,15)10-5-8(12)4-9(13)6-10/h4-6H,7H2,1-3H3 |
InChI Key |
RKCJRLDWUGGWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione](/img/structure/B14024579.png)
![Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B14024582.png)


